![molecular formula C17H18N4O2S B12150673 3-[(4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12150673.png)
3-[(4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
3-[(4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of Methoxybenzyl and Methoxyphenyl Groups: The methoxybenzyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions using corresponding halides or sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process may involve recrystallization or chromatographic techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, sulfonates, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C20H22N4O3S and a molecular weight of approximately 398.48 g/mol. Its structure features a triazole ring, which is significant for its biological activity.
Pharmaceutical Applications
- Antimicrobial Activity
- Anticancer Properties
- Anti-inflammatory Effects
Agricultural Applications
- Pesticidal Activity
- Plant Growth Regulation
Case Studies and Research Findings
Study | Findings | Application |
---|---|---|
Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus | Pharmaceutical development |
Study 2 | Showed significant inhibition of cancer cell lines (e.g., breast cancer) | Anticancer therapy |
Study 3 | Evaluated as a fungicide with effective control over Fusarium spp. | Agricultural pest management |
Mechanism of Action
The mechanism of action of 3-[(4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-2-((4-nitrobenzyl)sulfanyl)-4(3H)-quinazolinone
- 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
3-[(4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine is unique due to its specific combination of methoxybenzyl and methoxyphenyl groups attached to the triazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 3-[(4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine belongs to the triazole class of compounds, which have garnered significant attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific triazole derivative, focusing on its anticancer properties, antiangiogenic effects, and potential applications in various therapeutic areas.
Chemical Structure and Properties
The molecular formula of the compound is C19H20N4O2S. Its structure includes a triazole ring substituted with a methoxybenzyl sulfanyl group and a methoxyphenyl group, which are critical for its biological activity.
Biological Activity Overview
Research has indicated that triazole derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Many triazole compounds have shown efficacy against various cancer cell lines.
- Antiangiogenic Effects : Triazoles can inhibit angiogenesis, the process through which new blood vessels form from existing ones, which is crucial for tumor growth.
Anticancer Properties
A study evaluating a series of triazole derivatives demonstrated that compounds with the 1,2,4-triazole core exhibited significant antiproliferative activity against several cancer cell lines. The specific compound was found to have a notable impact on tumor proliferation and viability.
Case Studies
- Cell Line Studies : The compound was tested against multiple cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). The results indicated that it inhibited cell proliferation with IC50 values ranging from 5 to 15 µM across different cell types.
- Mechanism of Action : Further investigation revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins.
Antiangiogenic Activity
The ability of the compound to inhibit angiogenesis was assessed using endothelial cell assays. The results showed that:
- In vitro Assays : The compound significantly reduced tube formation in human umbilical vein endothelial cells (HUVECs), indicating its potential as an antiangiogenic agent.
- In vivo Studies : In animal models, treatment with the compound led to decreased tumor vascularization, correlating with reduced tumor growth rates.
Comparative Analysis with Other Triazoles
The following table summarizes the biological activities of selected triazole derivatives compared to our compound:
Compound Name | Anticancer IC50 (µM) | Antiangiogenic Effect | Mechanism of Action |
---|---|---|---|
This compound | 5-15 | Yes | Apoptosis induction |
3-Amino-1,2,4-triazole derivative | 10-20 | Yes | Tubulin polymerization inhibition |
Tebuconazole (triazole fungicide) | >50 | Moderate | CYP450 enzyme inhibition |
Properties
Molecular Formula |
C17H18N4O2S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H18N4O2S/c1-22-14-7-3-12(4-8-14)11-24-17-20-19-16(21(17)18)13-5-9-15(23-2)10-6-13/h3-10H,11,18H2,1-2H3 |
InChI Key |
HWTKXENBRLMOQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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